Methyl (S)-4-benzylmorpholine-2-carboxylate
CAS No.:
Cat. No.: VC13061394
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl (2S)-4-benzylmorpholine-2-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
| Standard InChI Key | XXHMAJMVQRTGQE-LBPRGKRZSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CN(CCO1)CC2=CC=CC=C2 |
| SMILES | COC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Methyl (S)-4-benzylmorpholine-2-carboxylate belongs to the morpholine class of heterocyclic compounds, featuring a six-membered ring containing one oxygen and one nitrogen atom. Its IUPAC name, methyl (2S)-4-benzylmorpholine-2-carboxylate, reflects the ester functional group at position 2 and the benzyl substituent at position 4 of the morpholine ring . The (S)-configuration is confirmed via X-ray crystallography and chiral HPLC analysis, which distinguishes it from its (R)-enantiomer in pharmacological activity .
Molecular Properties
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Molecular Formula: C₁₃H₁₇NO₃
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Stereochemistry: The chiral center at C2 adopts an (S)-configuration, critical for interactions with biological targets .
Synthetic Methodologies
Direct Esterification of 4-Benzylmorpholine-2-carboxylic Acid
The most common synthesis involves reacting 4-benzylmorpholine-2-carboxylic acid with methyl chloroformate in the presence of triethylamine (TEA) as a base. Conducted in acetonitrile at 0–25°C, this method achieves yields of 68–72% after purification via silica gel chromatography.
Reaction Scheme:
Oxidation of (4-Benzylmorpholin-2-yl)methanol
An alternative route oxidizes (4-benzylmorpholin-2-yl)methanol using Dess-Martin periodinane (DMP) in dichloromethane. This method, reported by Ambeed , provides a 78% yield of the aldehyde intermediate, which is subsequently esterified.
Key Steps:
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Oxidation:
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Esterification: The aldehyde is treated with methyl chloroformate under basic conditions to yield the final product .
Physicochemical and Analytical Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 235.28 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, THF, DMF |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.25–3.98 (m, 2H, OCH₂), 3.76 (s, 3H, OCH₃), 3.55–3.40 (m, 2H, NCH₂), 2.85–2.70 (m, 1H, CH), 2.60–2.45 (m, 2H, NCH₂) .
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 1230 cm⁻¹ (C-O ester).
Chemical Reactivity and Derivatives
N-Oxide Formation
Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) generates the N-oxide derivative, enhancing solubility for pharmacological studies:
Palladium-Catalyzed Coupling Reactions
The compound participates in Suzuki-Miyaura couplings to introduce aryl groups at the morpholine ring, enabling the synthesis of hydroxy-substituted analogs with anticancer activity .
Biomedical Applications
Antiproliferative Activity
Derivatives of methyl (S)-4-benzylmorpholine-2-carboxylate exhibit potent activity against cancer cell lines:
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A549 (Lung Cancer): IC₅₀ = 2.4 μM .
Structure-activity relationship (SAR) studies highlight the necessity of the methyl ester and benzyl groups for binding to tubulin or kinase targets .
Central Nervous System (CNS) Modulation
The morpholine scaffold interacts with serotonin and dopamine receptors, suggesting potential in treating neurological disorders.
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